
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound commonly known as MPBD. It is a novel psychoactive substance that belongs to the class of purinergic receptor ligands. MPBD has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Psychotropic Activity
Research has developed new derivatives of purine-2,6-dione, including compounds structurally related to the specified chemical, to explore their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activities. These compounds have shown promise as ligands for these receptors, displaying anxiolytic and antidepressant properties in preclinical models. Such studies are crucial for designing new therapeutic agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another area of research involves the synthesis of new purine-2,6-dione derivatives to evaluate their analgesic and anti-inflammatory effects. Studies have identified several compounds within this class demonstrating significant pain-relieving properties in various in vivo models, suggesting potential for the development of new analgesic drugs (Zygmunt et al., 2015).
Anticancer Activity
Derivatives of purine, including those structurally similar to the specified compound, have been synthesized and tested against different cancer cell lines. Certain compounds have shown potent antiproliferative activity, indicating their potential as scaffolds for anticancer drug development. This line of research is essential for identifying new therapeutic options for cancer treatment (Zagórska et al., 2021).
Antidepressant and Anxiolytic-like Activity
Compounds with the purine-2,6-dione core have been explored for their antidepressant and anxiolytic-like activities in preclinical settings. Through binding assays and functional activity tests, certain derivatives have demonstrated promising results, contributing to the understanding of how structural modifications impact pharmacological profiles and offering avenues for new psychiatric medication development (Zagórska et al., 2009).
Antiviral Activity
Research on diketopiperazine derivatives from marine-derived actinomycetes has uncovered compounds with modest antiviral activities against the influenza A (H1N1) virus. This highlights the potential of purine derivatives and related compounds in contributing to the development of new antiviral agents (Wang et al., 2013).
Propiedades
IUPAC Name |
3-methyl-8-(4-pentylpiperazin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-4-8-12-27-14-16-28(17-15-27)22-24-20-19(21(30)25-23(31)26(20)2)29(22)13-11-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHXBSGLCHHVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
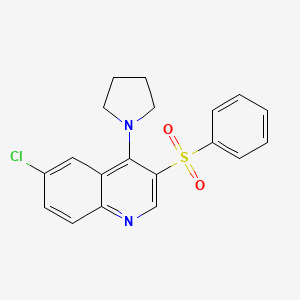

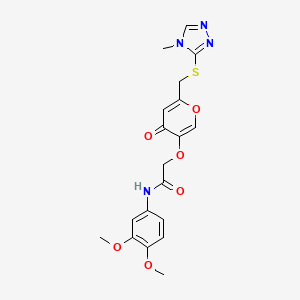
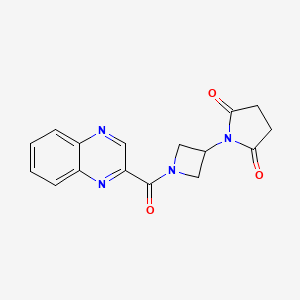

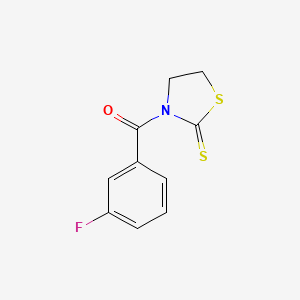
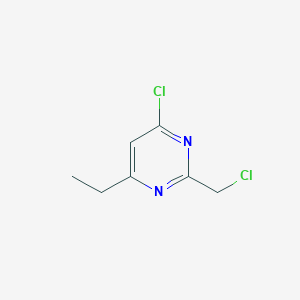
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)